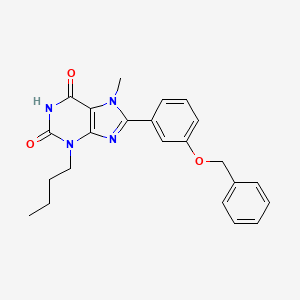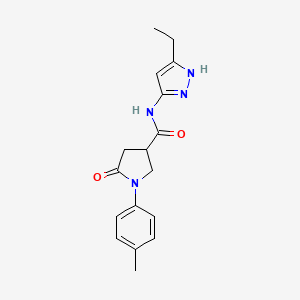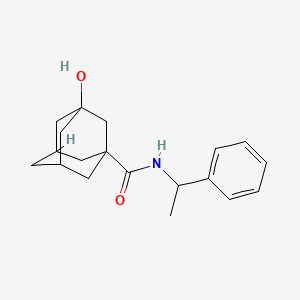![molecular formula C18H19FN2O3 B7534963 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as FM-BZA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. FM-BZA belongs to the class of benzamide derivatives and has a molecular weight of 383.42 g/mol.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can induce DNA damage and apoptosis in cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to exhibit low toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. In addition to its antiproliferative and pro-apoptotic effects, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects may contribute to the overall efficacy of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Another advantage is its favorable safety profile, which suggests that it may have fewer side effects than other cancer therapies. However, one limitation of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide may have potential applications in other diseases besides cancer, such as inflammatory and autoimmune diseases, which could be explored in future studies.
In conclusion, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a novel compound that has shown promising antiproliferative and pro-apoptotic activity against a variety of cancer cell lines. Its favorable safety profile and potential applications in other diseases make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
Métodos De Síntesis
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can be synthesized by reacting 3-fluoro-4-methylbenzoic acid with 3-(2-methoxypropanoylamino)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer therapy.
Propiedades
IUPAC Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-11-7-8-13(9-16(11)19)18(23)21-15-6-4-5-14(10-15)20-17(22)12(2)24-3/h4-10,12H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZHSGAGSJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)

![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)